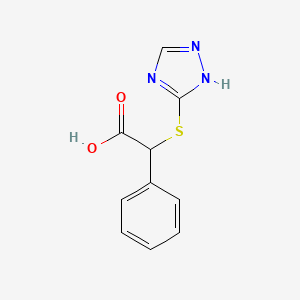
2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a triazole ring attached to a phenylacetic acid moiety through a thioether linkage. The presence of the triazole ring imparts significant pharmacological potential, making it a subject of interest in medicinal chemistry and drug development.
作用機序
Target of Action
Compounds containing the 1,2,4-triazole ring, such as 2-(4h-1,2,4-triazol-3-ylthio)-2-phenylacetic acid, are known to interact with a variety of enzymes and receptors . They have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in the observed pharmacological effects .
Biochemical Pathways
1,2,4-triazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related 1,2,4-triazole derivatives .
Result of Action
Based on the known activities of related 1,2,4-triazole derivatives, it can be inferred that this compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Action Environment
It is known that the biological activity of 1,2,4-triazole derivatives can be influenced by their chemical structure and the presence of different substituents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acid derivatives under cyclization conditions.
Thioether Formation: The triazole-thiol intermediate is then alkylated using a halogenated acetic acid derivative in the presence of a base such as cesium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Substituted Triazoles: Formed from nucleophilic substitution reactions.
科学的研究の応用
2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.
Biological Studies: Used in studies to understand the interaction of triazole derivatives with biological targets, including enzymes and receptors.
Industrial Applications: Employed in the synthesis of other pharmacologically active compounds and as a building block in organic synthesis.
類似化合物との比較
4-Amino-1,2,4-triazole-5-thione: Known for its antimicrobial and antioxidant activities.
1,2,4-Triazole-3-thiol Derivatives: Exhibits a wide range of biological activities, including antifungal and anticancer properties.
Uniqueness: 2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid is unique due to its specific structure, which combines the triazole ring with a phenylacetic acid moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)8(7-4-2-1-3-5-7)16-10-11-6-12-13-10/h1-6,8H,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYOJXIOCFFONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
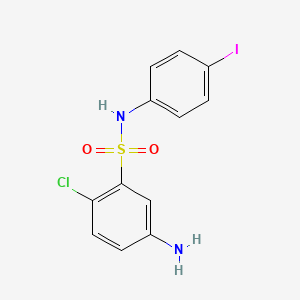

![N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2716990.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2716992.png)

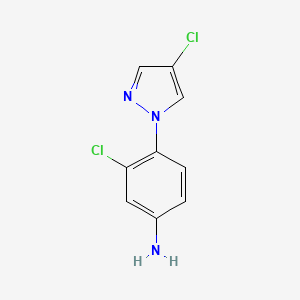
![8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane](/img/structure/B2716998.png)
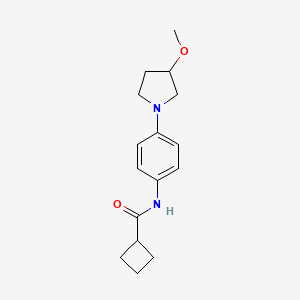
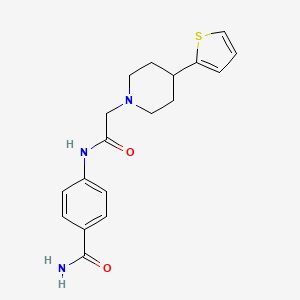
![(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717002.png)

![(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2717007.png)
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2717010.png)
